molecular formula C20H20N4O8S3 B2477399 2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 868214-60-2

2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2477399
CAS No.: 868214-60-2
M. Wt: 540.58
InChI Key: YFEZAYSQXMJADK-UHFFFAOYSA-N
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Description

2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups, including sulfamoyl, carboxylic acid, and thieno[2,3-d]pyrimidine

Properties

IUPAC Name

2-[2-[4-(3-carboxypropylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O8S3/c1-10-15-17(28)23-20(24-18(15)34-16(10)19(29)30)33-9-13(25)22-11-4-6-12(7-5-11)35(31,32)21-8-2-3-14(26)27/h4-7,21H,2-3,8-9H2,1H3,(H,22,25)(H,26,27)(H,29,30)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEZAYSQXMJADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfamoyl and carboxylic acid groups. Common reagents used in these reactions include sulfur-containing compounds, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of 2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[({4-[(3-carboxypropyl)sulfamoyl]phenyl}carbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

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